255064-79-0
Description
Compound 255064-79-0 is a peptide sequence associated with cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation. Its structure comprises a long amino acid chain: MTPNLLTAVFDDGQVLKALNPDYIGEVVPGFKRVLLGPEWYRSLSSFQQMTDVPSGITNLLTIPKPDLSEKLLQVAPVQALNPDGLLDVELLVASQHLLDLLKDPGLLNAAQLKLLTSPGQALPVSLELGGKLLPSSQKLLLRSLE . As a kinase-targeting peptide, it likely modulates CDK2 activity, influencing cellular proliferation.
Properties
CAS No. |
255064-79-0 |
|---|---|
Molecular Formula |
C₃₅H₅₇N₁₅O₉ |
Molecular Weight |
831.92 |
sequence |
One Letter Code: HHASPRK |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclin-dependent kinase 2 acetate is synthesized through a series of chemical reactions involving the phosphorylation of specific amino acid residues. The synthetic route typically involves the use of adenosine triphosphate as a phosphate donor and a protein substrate containing serine or threonine residues .
Industrial Production Methods
Industrial production of Cyclin-dependent kinase 2 acetate involves large-scale chemical synthesis using automated peptide synthesizers. The process includes the purification of the final product through high-performance liquid chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Cyclin-dependent kinase 2 acetate undergoes several types of chemical reactions, including:
Phosphorylation: The transfer of a phosphate group from adenosine triphosphate to serine or threonine residues in a protein substrate
Hydrolysis: The cleavage of chemical bonds through the addition of water molecules
Common Reagents and Conditions
Adenosine triphosphate: Used as a phosphate donor in phosphorylation reactions
Water: Used in hydrolysis reactions
Major Products Formed
Phosphorylated proteins: Resulting from the transfer of phosphate groups to serine or threonine residues
Dephosphorylated adenosine triphosphate: Resulting from the loss of phosphate groups
Scientific Research Applications
Cyclin-dependent kinase 2 acetate has several scientific research applications, including:
Chemistry: Used as a model compound to study phosphorylation reactions and enzyme kinetics
Biology: Investigated for its role in cell cycle regulation and its potential as a target for cancer therapy
Medicine: Explored for its potential use in developing new cancer treatments by inhibiting Cyclin-dependent kinase 2 activity
Industry: Utilized in the production of research reagents and biochemical assays
Mechanism of Action
Cyclin-dependent kinase 2 acetate exerts its effects by catalyzing the transfer of phosphate groups from adenosine triphosphate to serine or threonine residues in protein substrates. This phosphorylation event regulates various cellular processes, including cell cycle progression and signal transduction pathways . The molecular targets of Cyclin-dependent kinase 2 include proteins involved in cell cycle regulation, such as cyclins and cyclin-dependent kinase inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Three peptides from are selected for structural comparison based on sequence length, molecular weight, and functional roles:
Table 1: Structural Comparison of 255064-79-0 with Similar Peptides
| Parameter | This compound (CDK2 Peptide) | 255822-48-1 (apoB Peptide) | 254757-77-2 (Xenopus Orexin A) |
|---|---|---|---|
| CAS Number | This compound | 255822-48-1 | 254757-77-2 |
| Sequence Length | ~142 residues | 20 residues | 25 residues |
| Molecular Weight | ~15,600 Da* | ~2,200 Da* | ~2,750 Da* |
| Primary Structure | Extended kinase-binding motif | Lipid-binding domain | Neuropeptide sequence |
| Target | CDK2 kinase | apoB protein | Orexin receptors |
| Biological Role | Cell cycle regulation | Lipid transport | Sleep/wake regulation |
*Estimated using average amino acid molecular weight (~110 Da/residue).
Key Observations:
Size and Complexity :
- The CDK2 peptide (this compound) is significantly larger (~15.6 kDa) compared to apoB (~2.2 kDa) and Orexin A (~2.75 kDa). Larger peptides often face challenges in bioavailability due to poor membrane permeability, necessitating specialized delivery systems .
- Smaller peptides like Orexin A may exhibit faster synthesis and purification but shorter in vivo half-lives .
Shorter peptides (e.g., apoB) may prioritize functional motifs over structural complexity, optimizing interactions with lipid transporters .
Functional and Application-Based Comparison
Table 2: Functional and Pharmacological Properties
| Parameter | This compound (CDK2 Peptide) | 255822-48-1 (apoB Peptide) | 254757-77-2 (Xenopus Orexin A) |
|---|---|---|---|
| Solubility | Likely low (hydrophobic residues) | Moderate (charged residues) | High (polar sequence) |
| Stability | Requires低温 storage (-20°C) | Similar storage needs | Similar |
| Therapeutic Area | Oncology | Cardiovascular disease | Neurological disorders |
| Delivery Challenges | High (size-dependent) | Moderate | Low |
Discussion:
- Solubility and Bioavailability :
- Therapeutic Potential: While this compound targets cell cycle dysregulation in cancer, Orexin A’s role in sleep disorders highlights the diversity of peptide applications. Functional differences arise from sequence-specific interactions with distinct biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
